2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-13-3-2-11(25(20,21)18-5-7-23-8-6-18)10-12(13)14(19)17-15-16-4-9-24-15/h2-4,9-10H,5-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGKCPGIDQYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Route 1: Sequential Sulfonation and Amide Coupling
This route prioritizes early introduction of the sulfonylmorpholine group to avoid steric hindrance during later stages.
Step 1: Esterification of 2-Methoxybenzoic Acid
- Reagents : 2-Methoxybenzoic acid, methanol, H₂SO₄ (catalytic).
- Conditions : Reflux at 65–70°C for 6–8 hours.
- Product : Methyl 2-methoxybenzoate (yield: 92–95%).
Step 2: Chlorosulfonation
- Reagents : Chlorosulfonic acid (ClSO₃H).
- Conditions : Dropwise addition at 0–5°C, followed by stirring at 20–25°C for 2 hours.
- Product : Methyl 2-methoxy-5-(chlorosulfonyl)benzoate (yield: 85–88%).
Step 3: Morpholine Substitution
- Reagents : Morpholine, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Stir at room temperature for 4 hours.
- Product : Methyl 2-methoxy-5-morpholin-4-ylsulfonylbenzoate (yield: 78–82%).
Step 4: Ester Hydrolysis
- Reagents : 2M NaOH, THF/MeOH (1:1).
- Conditions : Reflux for 3 hours.
- Product : 2-Methoxy-5-morpholin-4-ylsulfonylbenzoic acid (yield: 90–93%).
Step 5: Amide Formation with 2-Aminothiazole
- Method A (Acid Chloride) :
- Method B (Coupling Agents) :
Route 2: Thiazole Ring Construction via Hantzsch Synthesis
This approach builds the thiazole moiety directly on the benzamide core.
Step 1: Synthesis of Thioamide Intermediate
- Reagents : 3-Aminopropionitrile, di-tert-butyl dicarbonate, NaHS.
- Conditions : React in DMF at 50°C for 3 hours.
- Product : N-Boc-3-aminopropionitrile thioamide (yield: 80%).
Step 2: Hantzsch Thiazole Formation
- Reagents : 2-Bromoacetophenone derivatives, ethanol.
- Conditions : Reflux for 6 hours.
- Product : 4-Arylthiazol-2-ethylamine hydrobromide (yield: 75–85%).
Step 3: Sulfonation and Morpholine Incorporation
- Follow Steps 2–4 from Route 1 to introduce the sulfonylmorpholine group.
Critical Analysis of Methodologies
Key Challenges
- Regioselectivity : The methoxy group directs electrophilic sulfonation to the para position (C5), but competing ortho sulfonation (<5%) may occur.
- Acid Sensitivity : The thiazole ring is prone to hydrolysis under strong acidic conditions, necessitating neutral pH during coupling.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate intermediates due to polar byproducts.
Analytical Characterization
Chemical Reactions Analysis
2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholinylsulfonyl groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent groups, biological activity, and physicochemical properties.
Table 1: Key Analogues and Their Properties
Key Findings
Substituent Effects: Methoxy vs. Thiazole vs. Thiadiazole: Replacement of thiazole with thiadiazole () reduces steric hindrance but may alter metabolic stability .
The morpholinylsulfonyl group in the target compound is distinct from filapixant’s morpholinylmethoxy group, which prioritizes solubility over sulfonyl’s hydrogen-bonding capacity .
Synthesis Complexity :
- The target compound’s synthesis is less labor-intensive than triazole-thiones () or click-chemistry-derived benzothiazoles (), which require multi-step cycloadditions .
Physicochemical Properties :
- The logP of the target compound is estimated to be lower than methylphenyl-thiazole derivatives () due to the polar sulfonyl group, favoring aqueous solubility .
Biological Activity
2-Methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide (CAS Number: 890611-28-6) is a compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of this compound is . The compound features a benzamide core substituted with a morpholine group and a thiazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in the context of anticancer effects, as well as potential antibacterial properties. Below are the key findings related to its biological activities:
Antitumor Activity
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related morpholinoquinazolin derivatives demonstrated IC50 values below 4 μM against HCT-116 and MCF-7 cell lines, indicating potent anticancer properties .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Specifically, it has been reported to block the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This pathway inhibition leads to morphological changes in cells and increased rates of apoptosis.
- Structure Activity Relationship (SAR) : The presence of the morpholine and thiazole groups is essential for the compound's activity. Variations in substituents on the benzamide core can significantly influence its potency against different cancer types .
Antibacterial Activity
While primarily studied for its anticancer properties, some derivatives of thiazole-containing compounds have shown antibacterial activity. The presence of specific functional groups like sulfonamides enhances their efficacy against bacterial strains .
Case Studies
Several studies have highlighted the potential of thiazole derivatives in therapeutic applications:
- Thiazole as Antitumor Agents : A review discussed various thiazole-bearing molecules that have shown promising anticancer activities. Compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity against human cancer cell lines .
- Morpholino Compounds : A study focusing on morpholino-substituted benzamides indicated that these compounds could effectively inhibit tumor growth in preclinical models, demonstrating their potential as therapeutic agents for cancer treatment .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT-116 | < 4 | Induces apoptosis; blocks PI3K/Akt/mTOR pathway |
| Antiproliferative | MCF-7 | < 4 | Induces apoptosis; blocks PI3K/Akt/mTOR pathway |
| Antibacterial | Various strains | Variable | Inhibits bacterial growth via sulfonamide action |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxy-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide, and what key reaction conditions optimize yield?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Thiazole ring formation : Condensation of thiourea with α-haloketones under acidic/basic conditions (e.g., HCl/NaOH) to generate the 1,3-thiazol-2-amine intermediate .
Sulfonation and morpholine incorporation : Reaction of the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane (DCM) at 0–5°C to form the morpholinylsulfonyl group .
Benzamide coupling : Amide bond formation between the sulfonated intermediate and 2-amino-1,3-thiazole using coupling agents like EDCI/HOBt in DMF .
- Optimization : Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sulfonation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), morpholinyl (δ ~3.6–3.7 ppm), and thiazole protons (δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₀N₃O₅S₂: 418.08) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields during the sulfonation step?
- Issue : Low yields (~40%) during morpholinylsulfonyl group formation.
- Solutions :
- Reagent stoichiometry : Use 1.2–1.5 equivalents of morpholine to drive sulfonamide formation .
- Solvent optimization : Replace DCM with THF for better solubility of intermediates .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonation .
- Case Study : highlights the necessity of pre-forming sulfur-morpholine solutions for efficient thiolation, reducing side-product formation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
Docking studies : Use AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase or kinase enzymes) based on morpholinylsulfonyl and thiazole interactions .
QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett constants and steric parameters .
- Example : compares derivatives with varying aryl groups on the thiazole ring, showing enhanced inhibition with electron-withdrawing substituents (e.g., -Br, -CF₃) .
Q. What crystallographic techniques elucidate the solid-state conformation of this compound?
- Methods :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (MeOH/CHCl₃) and analyze using SHELXL .
- Key Observations :
- Planar benzamide core with dihedral angles <10° between aromatic rings.
- Intermolecular H-bonds (N–H⋯O=S) stabilizing crystal packing, as seen in similar sulfonamide-thiazole structures .
- Reference : details hydrogen-bonding patterns in N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives, emphasizing centrosymmetric dimer formation .
Q. How do solvent polarity and pH affect the stability of this compound in biological assays?
- Stability Profile :
- Aqueous buffers (pH 7.4) : Hydrolysis of the amide bond occurs over 48 hours (~15% degradation), mitigated by low-temperature storage (4°C) .
- DMSO stock solutions : Stable for ≤1 month at -20°C; avoid freeze-thaw cycles to prevent sulfonyl group decomposition .
- Experimental Validation : Monitor degradation via LC-MS, noting fragments at m/z 245 (benzamide cleavage) and 173 (morpholinylsulfonyl loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
